molecular formula C15H11ClF3N3O3 B1413719 N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea CAS No. 2197063-04-8

N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea

Cat. No.: B1413719
CAS No.: 2197063-04-8
M. Wt: 373.71 g/mol
InChI Key: ISWPJKOBJCLOAX-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by the presence of a urea linkage between two aromatic rings This compound is notable for its unique structural features, including a chloro-nitro substitution on one phenyl ring and a trifluoromethyl group on the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-chloro-3-nitroaniline with 2-methyl-3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water)

    Oxidation: Potassium permanganate, acidic or basic conditions

Major Products Formed

    Reduction: Formation of N-(4-Chloro-3-aminophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea

    Substitution: Formation of N-(4-substituted-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea

    Oxidation: Formation of N-(4-Chloro-3-nitrophenyl)-N’-[2-carboxy-3-(trifluoromethyl)phenyl]urea

Scientific Research Applications

N-(4-Chloro-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or modulate the activity of target proteins, thereby influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-3-nitrophenyl)-N’-phenylurea
  • N-(4-Chloro-3-nitrophenyl)-N’-[2-methylphenyl]urea
  • N-(4-Chloro-3-nitrophenyl)-N’-[3-(trifluoromethyl)phenyl]urea

Uniqueness

N-(4-Chloro-3-nitrophenyl)-N’-[2-methyl-3-(trifluoromethyl)phenyl]urea is unique due to the presence of both a trifluoromethyl group and a methyl group on the phenyl ring, which imparts distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-3-[2-methyl-3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N3O3/c1-8-10(15(17,18)19)3-2-4-12(8)21-14(23)20-9-5-6-11(16)13(7-9)22(24)25/h2-7H,1H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWPJKOBJCLOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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